REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[N:6][CH:5]=1.ICC>>[Br:10][C:8]1[CH:7]=[N:6][CH:5]=[C:4]([CH2:3][O:2][CH3:1])[CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=CC(=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared in a similar manner to Example 26a
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC=C(C1)COC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |